![molecular formula C13H16N4O3S B2562615 (4-(Methylsulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396851-73-2](/img/structure/B2562615.png)
(4-(Methylsulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as N-arylpiperazines . It has a molecular formula of C13H16N4O3S and a molecular weight of 308.36 . It is also known as MPMP.
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies. For instance, a study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound . Another study reported the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound involves a piperazine ring where the nitrogen ring atom carries an aryl group . The compound also features a pyrazolo[1,5-a]pyridine moiety.Chemical Reactions Analysis
The chemical reactions involving this compound or its derivatives have been studied in the context of their biological activities. For example, a study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives and evaluated their activities to inhibit TRKA . Another study reported the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluated their anti-tubercular activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.36 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved papers.Scientific Research Applications
- Researchers have explored derivatives of this compound for their antiviral potential. For instance:
- The compound has been investigated for its anticancer effects. Notably:
Antiviral Activity
Anticancer Properties
Antitubercular Activity
Future Directions
properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-21(19,20)16-8-6-15(7-9-16)13(18)11-10-14-17-5-3-2-4-12(11)17/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWZZZFHMSYIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N,2,5-trimethylbenzamide](/img/structure/B2562534.png)
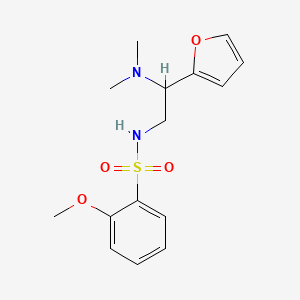
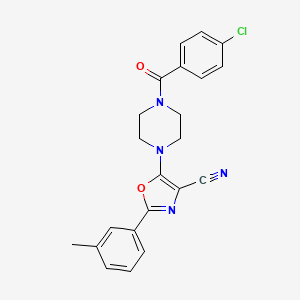

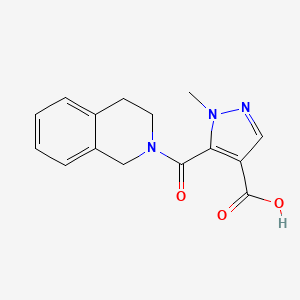
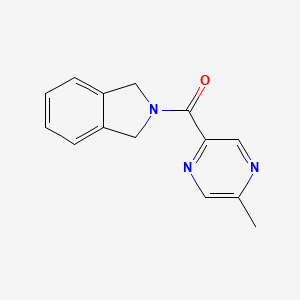
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B2562543.png)
![4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2562545.png)
![Ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B2562546.png)

![N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2562548.png)
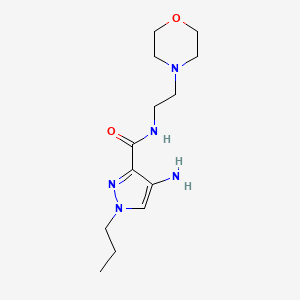
![3-Tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2562552.png)
![4-bromo-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2562553.png)